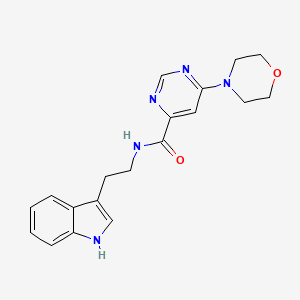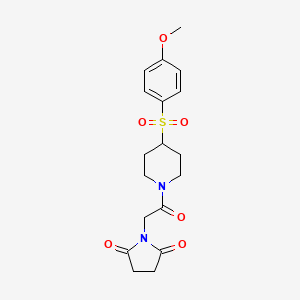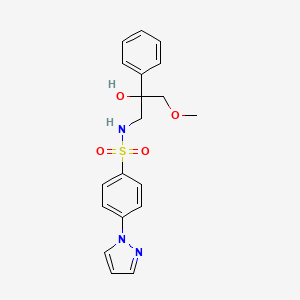
3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally related to 3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide, highlighted their significant antioxidant and anticancer activities. These compounds were tested for their ability to scavenge DPPH radicals and exhibited antioxidant activity greater than ascorbic acid, a well-known antioxidant. Furthermore, their anticancer potential was assessed against human glioblastoma and triple-negative breast cancer cell lines, revealing that some derivatives were more cytotoxic to the glioblastoma U-87 cell line. This study emphasizes the compound's potential in developing novel antioxidant and anticancer therapies (Tumosienė et al., 2020).
Antibacterial Activity
Arutyunyan et al. (2017) synthesized derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, showing high antibacterial activity. The study suggests that modifications to the structure of 3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide can yield compounds with significant antibacterial properties, potentially contributing to the development of new antibacterial agents (Arutyunyan et al., 2017).
Mechanofluorochromic Properties
Research on 3-aryl-2-cyano acrylamide derivatives, including compounds structurally related to 3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide, by Song et al. (2015), explored their mechanofluorochromic properties. These properties are of interest for applications in material science, particularly for developing smart materials that change color in response to mechanical stimuli. The study provides insights into how the stacking mode and molecular interactions influence the fluorescence switching of these compounds, which could be beneficial for designing new fluorescent materials (Song et al., 2015).
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) on acrylamide derivatives, including 3-(hydroxyimino)-N-(4-methoxyphenyl)propanamide, has shown their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This study highlights the compound's potential in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industries (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(3Z)-3-hydroxyimino-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11-14/h2-5,7,14H,6H2,1H3,(H,12,13)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENBIXJYGZAPE-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2632797.png)
![N-(1-Cyanocyclopropyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2632798.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)



![Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid](/img/structure/B2632807.png)

![5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2632810.png)

![ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2632813.png)
![(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide](/img/structure/B2632816.png)
![8-Amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid](/img/structure/B2632817.png)